3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide

NaV1.7 Pain Electrophysiology

Optimizing NaV1.7-targeted pain therapeutics requires tractable, low-MW starting points with measurable state-dependent activity. This compound addresses that need as a confirmed NaV1.7 antagonist. • 12.5-fold preference for inactivated over non-inactivated NaV1.7 states, providing a quantifiable SAR baseline. • Fsp³ = 0.556 & LogP = 0.035 within favorable CNS drug-like space. • Single H-bond donor & MW <200 Da enhance permeability for oral/CNS programs. Sourced reliably for screening libraries and SAR expansion.

Molecular Formula C9H16N4O
Molecular Weight 196.25 g/mol
Cat. No. B13533322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide
Molecular FormulaC9H16N4O
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1N)CCC(=O)N(C)C
InChIInChI=1S/C9H16N4O/c1-7-6-13(11-9(7)10)5-4-8(14)12(2)3/h6H,4-5H2,1-3H3,(H2,10,11)
InChIKeyHCBRPRODOMGXIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide: Physicochemical & Pharmacological Profile


3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide (CAS 1341392-80-0) is a heterocyclic building block belonging to the amino-pyrazole amide class, with molecular formula C9H16N4O and a molecular weight of 196.25 g/mol . The compound combines a 3-amino-4-methylpyrazole core with an N,N-dimethylpropanamide side chain, yielding a single hydrogen-bond donor, three hydrogen-bond acceptors, a calculated LogP of 0.035, and an Fsp³ value of 0.556 . It has been annotated as an antagonist of the human NaV1.7 voltage-gated sodium channel, with quantitative IC₅₀ data available from patch-clamp electrophysiology assays [1].

1
NaV1.7 voltage-gated sodium channel research tool
State-dependent inhibition confirmed by patch-clamp
2
Heterocyclic building block for medicinal chemistry
Amino-pyrazole amide scaffold with dimethylamide side chain
3
Favorable drug-like property profile for CNS/oral library design
Low HBD count (1), balanced LogP, elevated Fsp³

Generic Substitution Evidence Gap for 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide


Even minor structural modifications within the amino-pyrazole propanamide series produce substantial shifts in physicochemical and biological properties. Replacing the N,N-dimethylamide with a primary amide alters LogP by approximately 0.45 log units and doubles the hydrogen-bond donor count, which can significantly impact membrane permeability and target binding . Moving the amino group from the 3-position to the 4-position changes the electronic distribution of the pyrazole ring, while relocating the propanamide attachment point can sterically hinder key interactions [1]. These differences preclude the assumption that closely related analogs will exhibit equivalent performance in biological assays or synthetic transformations.

Primary amide analog
Replacing N,N-dimethylamide with primary amide shifts LogP by ~0.45 units and doubles HBD count, which may alter membrane permeability and target binding.
Regioisomeric variants
Moving the amino group or the propanamide attachment point changes electronic distribution and steric profile; no NaV1.7 activity has been reported for these analogs.
Fragment vs. tool compound expectations
Structural similarity alone does not ensure comparable ion channel activity; the target compound is the only analog in this series with confirmed NaV1.7 state-dependent antagonism.

Quantitative Differentiation of 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide vs. Analogs


State-Dependent NaV1.7 Antagonism

In whole-cell patch-clamp assays on human NaV1.7 channels expressed in HEK293 cells, 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide exhibits an IC₅₀ of 240 nM against the partially inactivated state, whereas its IC₅₀ against the non-inactivated state is 3,000 nM [1]. This yields a state-dependence ratio of 12.5, meaning the compound preferentially blocks channels that have entered the inactivated conformation. For comparison, the well-characterized NaV1.7 inhibitor PF-05089771 displays an IC₅₀ of 11 nM against half-inactivated channels and approximately 10,000 nM against resting channels, a ratio of approximately 909 [2]. While the target compound is less potent than PF-05089771, it demonstrates measurable state dependence, a property linked to improved therapeutic windows in pain indications by favoring block of pathologically hyperactive nociceptors over normal physiological firing [3]. No publicly available NaV1.7 IC₅₀ data were identified for the closest structural analogs (3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide, 3-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide, or 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide), making this the only analog in the series with confirmed NaV1.7 activity [4].

State-dependent NaV1.7
Reported
Target IC₅₀ 240 nM (inact.) / 3,000 nM (non-inact.), ratio 12.5
PF-05089771 IC₅₀ 11 nM / ~10,000 nM, ratio ≈ 909
Measurable state dependence, though 73-fold lower ratio
Supports NaV1.7 state-dependent inhibition profiling
Human NaV1.7, HEK293 cells, manual patch-clamp
NaV1.7 Pain Electrophysiology State-dependent inhibition

Lipophilicity Advantage vs. Primary Amide Analog

The N,N-dimethylamide substitution in 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide confers a calculated LogP of 0.035, compared to −0.412 for the direct primary amide analog 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide, both values sourced from the same vendor under identical computational methodology . This difference of approximately 0.45 LogP units corresponds to a roughly 2.8-fold increase in octanol-water partition coefficient, which is expected to enhance passive membrane permeability and may improve oral absorption or blood-brain barrier penetration relative to the primary amide [1].

Lipophilicity vs. primary amide
Data to verify
Target LogP = 0.035
Primary amide analog LogP = −0.412
ΔLogP +0.45 (~2.8× higher lipophilicity)
May support permeability screening prioritization
Computed LogP from vendor specification pages
Lipophilicity LogP Permeability ADME

Lower Hydrogen-Bond Donor Count vs. Primary Amide Analog

The target compound contains one hydrogen-bond donor (HBD), attributable solely to the 3-amino group on the pyrazole ring. In contrast, the primary amide analog 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide possesses two HBDs (one from the 3-amino group and one from the primary amide –NH₂) . Reducing the HBD count from 2 to 1 while maintaining the same number of hydrogen-bond acceptors (3) improves compliance with Lipinski's rule of five and the CNS multiparameter optimization (MPO) desirability score, where HBD ≤ 1 is a key threshold for CNS drug candidates [1].

HBD count
Data to verify
1 HBD (vs. 2 for primary amide analog) Δ −1
Reduces HBD count to CNS MPO-favorable threshold
Based on structural assignment; each additional HBD may reduce permeability ~10×
Hydrogen-bond donor Drug-likeness CNS MPO Permeability

Elevated Fsp³ vs. Primary Amide Analog

The fraction of sp³-hybridized carbons (Fsp³) for the target compound is 0.556, compared to 0.429 for the primary amide analog 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide . This 0.127 increase in Fsp³ corresponds to the replacement of the planar primary amide –CONH₂ with the more three-dimensional –CON(CH₃)₂ group. Higher Fsp³ values have been empirically correlated with improved aqueous solubility, reduced promiscuous binding (fewer off-target hits), and higher clinical success rates in small-molecule drug discovery [1].

Fsp³ character
Data to verify
0.556 Fsp³ (vs. 0.429 for primary amide analog) Δ +0.127
Elevated 3D character supports library diversity design
Higher Fsp³ associated with improved solubility and selectivity in lead optimization
Fsp3 Fraction sp3 Molecular complexity Selectivity

Optimal Research and Procurement Scenarios for 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide


NaV1.7 Analgesic Screening Cascades for State-Dependent Inhibition

This compound is appropriate for inclusion in NaV1.7-focused screening libraries where state-dependent channel blockade is a measurable selection criterion. Its 12.5-fold preference for the partially inactivated state over the non-inactivated state, confirmed by manual whole-cell patch-clamp electrophysiology [1], provides a quantifiable baseline for structure-activity relationship (SAR) expansion and scaffold hopping. Procurement is indicated when a program requires a tractable, low-molecular-weight (<200 Da) starting point with demonstrated, albeit moderate, state-dependent NaV1.7 activity.

CNS & Oral Lead Optimization with Balanced Lipophilicity

With a LogP of 0.035 and a single hydrogen-bond donor, this compound sits within the favorable CNS drug-like property space [2]. Compared to the primary amide analog (LogP = −0.412, HBD = 2), the target compound offers a 2.8-fold increase in lipophilicity and a 50% reduction in HBD count, both of which are associated with improved membrane permeability. Medicinal chemistry teams optimizing for oral or CNS exposure should prioritize this dimethylamide variant when the pyrazole-propanamide scaffold is being explored.

Fragment-Based and Diversity-Oriented Synthesis Libraries for 3D Character

The Fsp³ value of 0.556 indicates that more than half of the carbon atoms in this molecule adopt sp³ hybridization, a property empirically linked to reduced aromatic ring count, improved solubility, and decreased promiscuous binding [3]. This is a 30% relative increase over the primary amide analog (Fsp³ = 0.429). Procurement of this compound is thus justified for fragment libraries, diversity-oriented synthesis collections, or any lead-generation campaign in which 'escape from flatland' is an explicit design principle.

Coordination Chemistry and Metallodrug Design with Amino-Pyrazole Motif

N-pyrazolylpropanamide derivatives have been demonstrated to act as bidentate ligands for palladium(II), forming square-planar complexes via the pyrazolyl nitrogen and intramolecular hydrogen bonding between the amide oxygen and chloride ligands [4]. The target compound's 3-amino substituent introduces an additional metal-coordination site, offering potential for tridentate (N,N,O) or bridged coordination modes that are absent in simpler pyrazolylpropanamide ligands. This structural feature warrants its procurement for exploratory inorganic and organometallic chemistry, particularly when investigating structure-reactivity relationships in N-pyrazolylpropanamide-derived metal complexes.

Application
Selection Property
Validation Focus
NaV1.7 state-dependent inhibition screening
State-dependent channel blockade ratio
Inactivated-state vs. resting-state IC₅₀ profiling
CNS penetrant lead design
Balanced LogP and low HBD count
Permeability and CNS MPO score assessment
Fragment-based library design
High fraction sp³ carbon
3D character and promiscuous binding reduction
Coordination chemistry exploration
N-pyrazolylpropanamide bidentate ligand
Palladium(II) square-planar complex formation
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